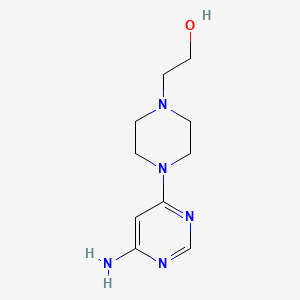
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol
Descripción general
Descripción
The compound “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C12H19N5O . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at room temperature .
Molecular Structure Analysis
The molecular structure of “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” can be represented by the InChI code: 1S/C12H19N5O/c13-11-1-3-12 (4-2-11)15-7-5-14 (6-8-15)9-10-16/h1-4,16H,5-10,13H2 . This indicates the presence of various functional groups such as amines, ethers, and piperazine rings .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol” include a molecular weight of 237.3 g/mol . The compound is a solid at room temperature . The InChI key for the compound is WTWUJVVJDKVQBS-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Antimicrobial Activity : Patel et al. (2011) synthesized various amide derivatives, including those with a structure similar to 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol, and found them to have variable and modest antimicrobial activity against certain bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Effects on Learning and Memory : Li Ming-zhu (2012) researched the effects of similar compounds on learning and memory facilitation in mice. They found that specific derivatives significantly shortened arrival times and reduced errors in memory tests compared to controls, indicating potential cognitive benefits (Li Ming-zhu, 2012).
Estrogen Receptor Binding and Anti-proliferative Activities : Parveen et al. (2017) studied the synthesis of certain pyrimidine-piperazine conjugates and their impact on human breast cancer cells. They observed that some compounds exhibited better anti-proliferative activities than the drug curcumin, indicating their potential in cancer treatment (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Molecular Docking Studies : In the same study, Parveen et al. (2017) performed molecular docking with active compounds against Bcl-2 protein, showing good binding affinity. This suggests potential uses in designing targeted therapies for certain cancers (Parveen et al., 2017).
Safety And Hazards
When handling “2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol”, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propiedades
IUPAC Name |
2-[4-(6-aminopyrimidin-4-yl)piperazin-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMSFZFVBOMIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






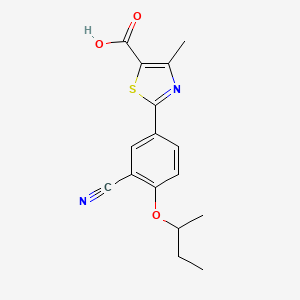

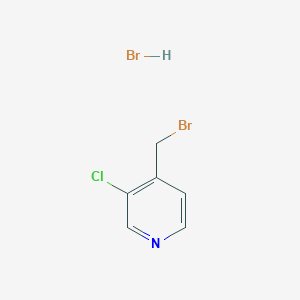
![2-Bromo-5-methoxy-thiazolo[5,4-b]pyridine](/img/structure/B1444561.png)
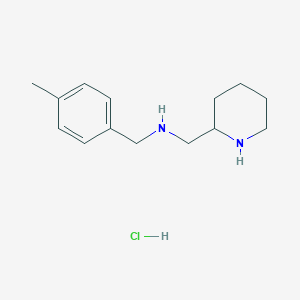
![tert-butyl N-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate](/img/structure/B1444565.png)
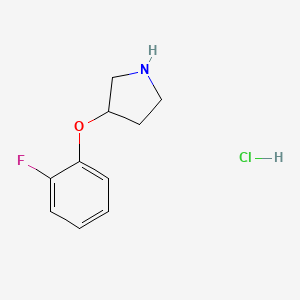
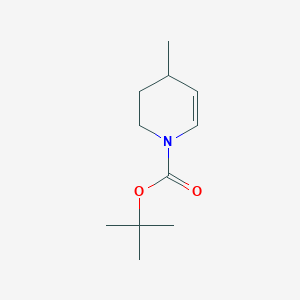
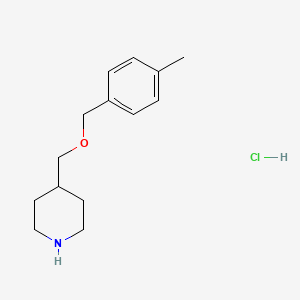
![Tert-butyl 3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-2-oxo-1,3-diazinane-1-carboxylate](/img/structure/B1444571.png)
